molecular formula C16H17N5O B5858332 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile

1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile

Cat. No. B5858332
M. Wt: 295.34 g/mol
InChI Key: MMGXKEDIZFYPOJ-QGOAFFKASA-N
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Description

1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as CEP-33779, is a small molecule inhibitor that targets the NF-κB signaling pathway. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

Mechanism of Action

1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile inhibits the NF-κB signaling pathway by targeting the IKK complex, which is responsible for the activation of NF-κB. It binds to the ATP-binding pocket of IKKβ and prevents its phosphorylation, which leads to the inhibition of NF-κB activation. This results in the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the proliferation and migration of cancer cells in various cancer models. In vivo studies have shown that it reduces inflammation and tumor growth in animal models of various diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile is a potent and selective inhibitor of the NF-κB signaling pathway. It has been extensively studied in vitro and in vivo and has shown promising results in various disease models. However, it has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. It also has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in different diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy in various diseases. Finally, the development of new formulations and delivery methods may improve the solubility and bioavailability of this compound for clinical use.

Synthesis Methods

1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a one-pot reaction of benzylamine, 4-morpholinylmethyleneamine, 4-cyano-3-nitrobenzoic acid, and hydrazine hydrate in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide at high temperature and pressure. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied extensively for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Inhibition of this pathway has been shown to have therapeutic benefits in various diseases.

properties

IUPAC Name

1-benzyl-5-[(E)-morpholin-4-ylmethylideneamino]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c17-10-15-11-19-21(12-14-4-2-1-3-5-14)16(15)18-13-20-6-8-22-9-7-20/h1-5,11,13H,6-9,12H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGXKEDIZFYPOJ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=NC2=C(C=NN2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=N/C2=C(C=NN2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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